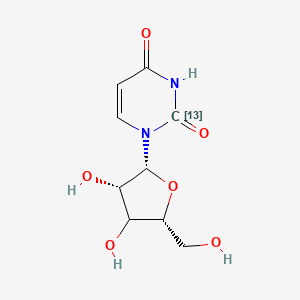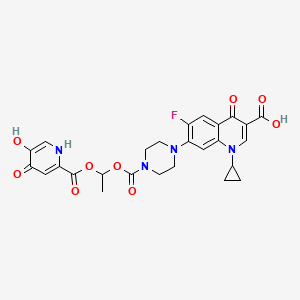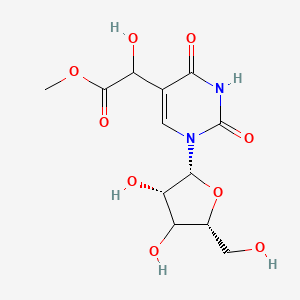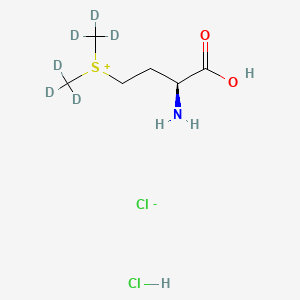
1,2-Naphthalenedicarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,2-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 2 positions on the naphthalene ring. This compound is known for its use as a fluorescent dye in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,2-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of naphthalene-1,2-dicarbaldehyde often involves large-scale oxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,2-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde groups under acidic or basic conditions.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,2-dicarbaldehyde is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent labeling agent for detecting and quantifying primary amines, amino acids, and peptides.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and as a probe for studying biochemical pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The mechanism by which naphthalene-1,2-dicarbaldehyde exerts its effects is primarily through its ability to form fluorescent derivatives. When it reacts with primary amines, it forms highly fluorescent and stable compounds. This reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to produce the fluorescent product . The fluorescence properties are due to the extended conjugation in the naphthalene ring system, which allows for efficient absorption and emission of light .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,2-dicarbaldehyde can be compared with other similar compounds such as:
Naphthalene-2,3-dicarbaldehyde: Another naphthalene derivative with aldehyde groups at the 2 and 3 positions.
Anthracene-2,3-dicarbaldehyde: A derivative of anthracene with aldehyde groups at the 2 and 3 positions.
Uniqueness: Naphthalene-1,2-dicarbaldehyde is unique due to its specific position of aldehyde groups, which imparts distinct chemical reactivity and fluorescence properties. Its ability to form stable fluorescent derivatives makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H8O2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |
InChI-Schlüssel |
WMPJPAMWRAOQSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)









![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
